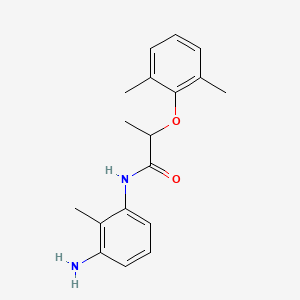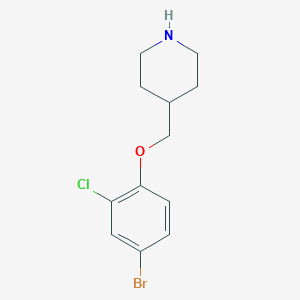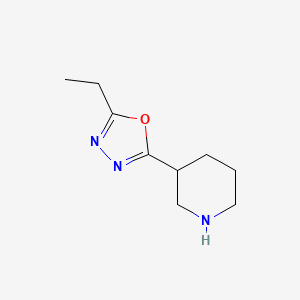
N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, also known as N-Methyl-2,6-dimethylphenoxypropanamide, is a synthetic organic compound that has recently been studied for its potential uses in scientific research and laboratory experiments. This compound has been synthesized from the reaction of 2,6-dimethylphenol and N-methyl-2-aminopropanamide, and has a molecular formula of C12H19NO2. It is a white crystalline powder that has a melting point of 80-82°C and a boiling point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
Occurrence and Detection Methods in Processed Foods
Research on acrylamide, a compound related to the class of chemicals that includes "N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide," highlights the importance of detection methods in processed foods. Acrylamide detection, particularly through biosensors, offers insights into rapid, sensitive, and specific methodologies that could be adapted for studying the presence and effects of "this compound" in various matrices (Pundir, Yadav, & Chhillar, 2019).
Antituberculosis Activity of Organotin Complexes
The study of organotin complexes reveals potential applications in antituberculosis treatments. This research area explores the structural diversity and biological activity of organotin compounds, which may provide a framework for investigating the therapeutic potential of "this compound" in similar or related medical applications (Iqbal, Ali, & Shahzadi, 2015).
Production and Breakdown Pathways in Foods
Understanding the production and degradation pathways of branched aldehydes in foods offers insights into the flavor compounds in various food products. This knowledge could inform research on "this compound," particularly in exploring its potential impact on food flavor, safety, and preservation techniques (Smit, Engels, & Smit, 2009).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for Alzheimer's disease provides a model for the application of specific compounds in medical diagnostics and treatment strategies. This research could guide studies on the diagnostic or therapeutic uses of "this compound" in neurological diseases or disorders (Nordberg, 2007).
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants in the environment, their human exposure, and toxicity, sheds light on the potential environmental and health impacts of synthetic compounds, including "this compound." Understanding the fate and toxicity of these compounds can inform safety, regulatory, and application considerations (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-7-5-8-12(2)17(11)22-14(4)18(21)20-16-10-6-9-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKKAHJEVHJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)


![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3174678.png)
![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)





